molecular formula C23H22N4O9 B4291830 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE

4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE

Cat. No.: B4291830
M. Wt: 498.4 g/mol
InChI Key: VZRWXQXMZOHVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common approach includes the condensation of 4-hydroxy-6-methylpyran-2-one with malononitrile and aromatic aldehydes under reflux conditions . The reaction is often catalyzed by bases such as 4-(dimethylamino)pyridine (DMAP) in ethanol . The resulting intermediate is then subjected to further reactions to introduce the morpholine-4-carboxylate moiety and the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine-4-carboxylate and nitrophenyl groups differentiates it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

[4-(2-amino-3-cyano-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-4-yl)-2-ethoxy-6-nitrophenyl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O9/c1-3-33-17-10-13(9-15(27(30)31)20(17)36-23(29)26-4-6-32-7-5-26)18-14(11-24)21(25)35-16-8-12(2)34-22(28)19(16)18/h8-10,18H,3-7,25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRWXQXMZOHVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)N2CCOCC2)[N+](=O)[O-])C3C(=C(OC4=C3C(=O)OC(=C4)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 4
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 6
4-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.